5'-Guanylic acid

描述

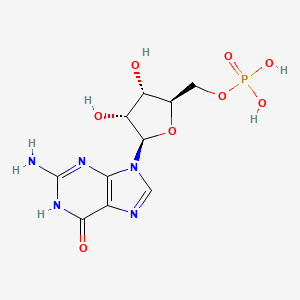

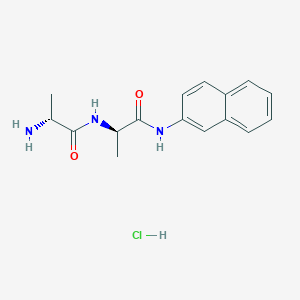

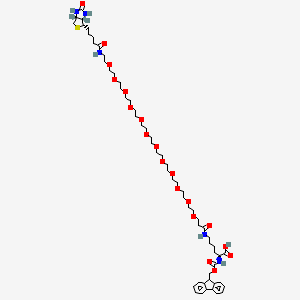

It is an ester of phosphoric acid with the nucleoside guanosine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase guanine . This compound is widely found in nature and plays a crucial role in various biological processes.

作用机制

Target of Action

Guanosine-5’-Monophosphate (GMP) interacts with a variety of targets in the cell. Some of these include Guanylate kinase, Response regulator PleD, DNA polymerase, Disks large homolog 4, GMP reductase 1, cGMP-specific 3’,5’-cyclic phosphodiesterase, Histidine triad nucleotide-binding protein 1, Bifunctional purine biosynthesis protein PURH, and Amidophosphoribosyltransferase . These targets play crucial roles in various cellular processes, including DNA replication, signal transduction, and metabolic pathways.

Mode of Action

GMP is a ribonucleoside monophosphate which, upon phosphorylation to Guanosine-5’-triphosphate (GTP), becomes incorporated into ribonucleic acids (RNAs) by various RNA polymerases . It can also exist as a cyclic structure known as cyclic GMP (cGMP). Within certain cells, the enzyme guanylyl cyclase makes cGMP from GTP . cGMP plays an important role in mediating hormonal signaling .

Biochemical Pathways

GMP is involved in several biochemical pathways, including Purine Metabolism and Glutamate Metabolism . In the de novo biosynthesis of GMP, GMP synthesis starts with D-ribose 5’-phosphate, a product of the pentose phosphate pathway . The synthesis proceeds by the gradual formation of the purine ring on carbon-1 of ribose . GMP can also be converted to GTP, which supports key cellular processes such as DNA replication, transcription, and translation .

Pharmacokinetics

It is known that gmp is produced commercially by microbial fermentation .

Result of Action

The action of GMP results in a broad variety of physiological responses. As a precursor to GTP, it supports key cellular processes such as DNA replication, transcription, and translation . When converted to cGMP, it plays an important role in mediating hormonal signaling . It also modulates glutamatergic neurotransmission .

Action Environment

The action, efficacy, and stability of GMP can be influenced by various environmental factors. For example, the drying process significantly increases GMP content in shiitake mushrooms with the breakdown of RNA . Furthermore, the production of GMP is based on microbial fermentation, suggesting that the microbial environment and nutrient availability can influence GMP production .

生化分析

Biochemical Properties

Guanosine-5’-monophosphate is essential in biochemical reactions, particularly in the synthesis of RNA. It interacts with several enzymes and proteins, including guanosine monophosphate synthetase, which catalyzes the final step in its de novo biosynthesis from xanthosine monophosphate . Additionally, guanosine-5’-monophosphate can be converted into cyclic guanosine monophosphate (cGMP) by the enzyme guanylyl cyclase . This conversion is significant in mediating hormonal signaling and other physiological processes.

Cellular Effects

Guanosine-5’-monophosphate influences various cellular processes. It acts as a precursor for GTP, which is vital for DNA replication, transcription, and translation . In the central nervous system, guanosine-5’-monophosphate and its derivatives have neuromodulatory effects, impacting neurotransmitter release and neuroprotection . It also plays a role in cell signaling pathways, affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, guanosine-5’-monophosphate exerts its effects through several mechanisms. It binds to specific enzymes and proteins, such as guanylyl cyclase, to form cGMP, which acts as a second messenger in various signaling pathways . This binding can lead to enzyme activation or inhibition, influencing cellular processes like smooth muscle relaxation and vasodilation . Additionally, guanosine-5’-monophosphate can be phosphorylated to form GTP, which is involved in energy transfer and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of guanosine-5’-monophosphate can change over time. Its stability and degradation are influenced by various factors, including temperature and pH . Long-term studies have shown that guanosine-5’-monophosphate can have sustained effects on cellular function, particularly in neuroprotection and reducing oxidative stress . These effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of guanosine-5’-monophosphate vary with different dosages in animal models. At low doses, it has been shown to enhance neuroprotection and reduce inflammation . At high doses, guanosine-5’-monophosphate can have toxic effects, including cellular apoptosis and oxidative damage . These threshold effects are crucial for determining the therapeutic potential and safety of guanosine-5’-monophosphate in clinical applications.

Metabolic Pathways

Guanosine-5’-monophosphate is involved in several metabolic pathways. It is synthesized de novo from xanthosine monophosphate through the action of guanosine monophosphate synthetase . It can also be interconverted with other guanine nucleotides, such as guanosine diphosphate (GDP) and GTP, through various enzymatic reactions . These pathways are essential for maintaining cellular nucleotide pools and supporting metabolic flux .

Transport and Distribution

Within cells, guanosine-5’-monophosphate is transported and distributed through specific transporters and binding proteins. It can be transported across cell membranes by nucleotide transporters and is distributed to various cellular compartments . The localization and accumulation of guanosine-5’-monophosphate are influenced by its interactions with other biomolecules and its role in cellular processes .

Subcellular Localization

Guanosine-5’-monophosphate is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, which can be directed by targeting signals and post-translational modifications . For example, guanosine-5’-monophosphate can be concentrated in the perinuclear region, where it interacts with the Golgi apparatus .

准备方法

Synthetic Routes and Reaction Conditions

Guanosine-5’-monophosphate can be synthesized through the de novo pathway starting with D-ribose 5’-phosphate, a product of the pentose phosphate pathway. The synthesis involves the gradual formation of the purine ring on carbon-1 of ribose, with carbon dioxide, glutamine, glycine, aspartate, and one-carbon derivatives of tetrahydrofolate donating various elements towards the building of the ring .

Industrial Production Methods

Industrial production of guanosine-5’-monophosphate is typically based on microbial fermentation. A bacterium converts sugars into AICA ribonucleotide, which is then chemically converted to guanosine-5’-monophosphate . Tapioca starch is a possible sugar source for this process .

化学反应分析

Types of Reactions

Guanosine-5’-monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the electrochemical oxidation of guanosine-5’-monophosphate at a pyrolytic graphite electrode involves a pH-dependent 4-electron, 4-proton oxidation to give a diimine species, which undergoes a series of chemical reactions to yield different products .

Common Reagents and Conditions

The electrochemical oxidation of guanosine-5’-monophosphate is typically conducted in phosphate-containing supporting electrolytes at pH values ranging from 2.5 to 10.8 . The reaction involves cyclic sweep voltammetry, spectral studies, and controlled potential electrolysis .

Major Products Formed

The major products formed from the oxidation of guanosine-5’-monophosphate include urea riboside phosphate, alloxan (pyrimidine-2,4,5,6-tetraone), and a dimer .

科学研究应用

Guanosine-5’-monophosphate has a wide range of scientific research applications:

相似化合物的比较

Similar Compounds

Guanosine-3’-monophosphate: Another nucleotide that serves as a monomer in RNA.

Guanosine-5’-diphosphate: A nucleotide involved in various cellular processes.

Guanosine-5’-triphosphate: A nucleotide that serves as a precursor to cyclic guanosine monophosphate and is involved in signal transduction pathways.

Uniqueness

Guanosine-5’-monophosphate is unique due to its specific role in the synthesis of RNA and its involvement in the nitric oxide/cyclic guanosine monophosphate signaling pathway. Its ability to form quadruplexes and its use as a flavor enhancer in the food industry further distinguish it from other similar compounds .

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFCJASXJCIDSX-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-14-4 | |

| Record name | Poly(G) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044295 | |

| Record name | 5'-Guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, colourless or white crystals or white crystalline powder, Solid | |

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water, practically insoluble in ethanol, 369 mg/mL | |

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85-32-5, 29593-02-0 | |

| Record name | Guanosine monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Guanylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5'-Guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-guanylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-GUANYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16597955EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of guanosine-5'-monophosphate?

A1: Guanosine-5'-monophosphate has the molecular formula C10H14N5O8P and a molecular weight of 363.22 g/mol.

Q2: Are there any specific spectroscopic data characterizing GMP?

A2: Yes, researchers have utilized various spectroscopic techniques to characterize GMP. For instance, Fourier Transform Infrared (FT-IR) spectroscopy has been instrumental in analyzing the interaction of magnesium ions with GMP, revealing significant conformational changes in the nucleotide structure. Additionally, resonance Raman (RR) spectroscopy has been employed to study the ultrafast nuclear dynamics of photoexcited GMP in different singlet states, providing insights into its structural changes upon light absorption.

Q3: How does GMP interact with magnesium ions, and what are the downstream effects?

A3: FT-IR spectroscopy reveals that GMP undergoes a conformational shift from a predominantly C2'-endo,anti to a C3'-endo,anti conformation of its sugar ring upon interacting with magnesium ions. The phosphate group also adopts a gauche-gauche conformation. These structural changes are thought to be crucial for various biological processes, including GMP's role in enzymatic reactions and potential interactions with antitumor drugs like cisplatin.

Q4: Can you elaborate on the interaction between GMP and transition metal complexes like those of ruthenium and platinum?

A4: Research indicates that ruthenium-based complexes, specifically [Ru(hat)2phen]2+ (HAT=1,4,5,8,9,12-hexaazatriphenylene, phen=1,10-phenanthroline), can form photoadducts with GMP. These adducts involve a covalent link between the oxygen atom of the guanine unit and a HAT ligand, differing from the adducts formed with ruthenium-TAP complexes (TAP=1,4,5,8-tetraazaphenanthrene). Additionally, studies on platinum(II) complexes, such as [Pt(SMC)(H2O)2]+ (SMC = S-methyl-L-cysteine), show their interaction with GMP, revealing a kinetic preference for binding with glutathione (GSH) at neutral pH, which has implications for understanding the behavior of platinum-based anticancer drugs in biological systems.

Q5: What is known about the stability of GMP under heat treatment?

A5: Studies have investigated the decomposition rate of GMP under heat treatment across a range of pH values and ionic strengths. The findings indicate that the decomposition follows a first-order reaction, with the rate being temperature-dependent and adhering to the Arrhenius equation.

Q6: Are there any known catalytic applications of GMP?

A6: While GMP itself might not be a catalyst, it plays a crucial role in enzymatic reactions. For instance, GMP is a substrate for guanosine-5'-monophosphate reductase (GMPR), an enzyme essential for the de novo synthesis of guanine nucleotides. Understanding the dynamics of GMP within the GMPR active site, as revealed by 31P NMR relaxometry, is crucial for comprehending the enzyme's catalytic mechanism and designing potential inhibitors.

Q7: Have there been any computational studies on GMP?

A7: Yes, computational chemistry has been employed to study GMP. For example, Density Functional Theory (DFT) calculations have been used to investigate the stability of rhodium(III) complexes with GMP and other biomolecules. These calculations provide insights into the structural and electronic factors governing the interaction of these complexes with biomolecules, which is essential for understanding their potential as therapeutic agents.

Q8: How does the methylation of the guanine base in GMP affect its interaction with aromatic amino acids?

A8: Proton nuclear magnetic resonance (1H-NMR) studies have explored the impact of guanine base methylation on GMP's interaction with aromatic amino acids like tyrosine and phenylalanine. The results suggest that while methylation strengthens the initial stacking interaction, the bulky methyl group also facilitates dissociation from the amino acid in response to minor environmental changes. These findings highlight the subtle yet crucial role of structural modifications in modulating biomolecular interactions.

Q9: What strategies have been explored to stabilize GMP in solution?

A9: Research has shown that the addition of copper salts to Bacillus subtilis fermentation broths can inhibit extracellular nucleotidase activity, thereby preventing the breakdown of GMP and stabilizing its concentration in the broth. This finding has significant implications for the industrial production of GMP and other nucleotides for various applications.

Q10: What analytical techniques are commonly used to study GMP?

A10: Researchers employ a variety of analytical techniques to study GMP and its interactions. Some commonly used methods include:

- High-Performance Liquid Chromatography (HPLC): For separating and quantifying GMP in complex mixtures.

- Mass Spectrometry (MS): For identifying and characterizing GMP and its adducts.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: For elucidating the structure, dynamics, and interactions of GMP in solution.

- Fourier Transform Infrared (FT-IR) Spectroscopy: For studying the conformational changes and interactions of GMP with metal ions.

- Capillary Electrophoresis (CE): For separating and quantifying GMP in biological samples.

- UV-Vis Spectrophotometry: For monitoring the kinetics of reactions involving GMP and transition metal complexes.

Q11: What is the biological significance of GMP?

A11: GMP is a crucial building block for RNA and plays a vital role in various cellular processes, including: - Energy Transfer: GMP is a component of cyclic GMP (cGMP), a signaling molecule involved in various cellular processes. - Metabolism: GMP is involved in the biosynthesis of purine nucleotides, essential components of DNA and RNA. - Signal Transduction: GMP acts as a secondary messenger in several signaling pathways.

Q12: How does GMP contribute to the taste of food?

A12: GMP, along with inosine-5'-monophosphate (IMP), is recognized as a flavor enhancer, particularly contributing to the umami taste, often described as savory or meaty.

Q13: What is the significance of studying the self-assembly of GMP and its analogs?

A13: Understanding the self-assembly of GMP, particularly its ability to form G-quadruplex structures, is of significant interest in various fields, including:

- Drug Design: G-quadruplexes are potential drug targets, and molecules that can modulate their formation or stability have therapeutic potential, particularly in cancer and antiviral research.

- Material Science: The self-assembling properties of GMP and its analogs can be harnessed to create novel biocompatible materials with potential applications in drug delivery and tissue engineering.

Q14: Are there any studies investigating the radioprotective properties of GMP and related purine compounds?

A14: Yes, research suggests that GMP, along with other purine compounds like xanthosine, caffeine, and inosine-5'-monophosphate (IMP), exhibits antioxidant properties in vitro. These compounds have been shown to reduce the formation of reactive oxygen species (ROS) induced by radiation, thereby protecting DNA from oxidative damage. In vivo studies have also shown their potential as radioprotective agents, enhancing survival rates in mice exposed to lethal doses of radiation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1450703.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1450710.png)

![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)

![6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450720.png)